2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate is a complex organic compound that features a combination of nitrophenyl, oxoethyl, phenyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with 4-phenyl-1,3-thiazol-2-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxoethyl and thiazolyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolyl or oxoethyl derivatives.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The nitrophenyl and thiazolyl groups are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-methyl-1,3-thiazol-2-yl)amino]butanoate
- 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-ethyl-1,3-thiazol-2-yl)amino]butanoate
- 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-isopropyl-1,3-thiazol-2-yl)amino]butanoate
Uniqueness
What sets 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate apart from similar compounds is the presence of the phenyl group on the thiazolyl moiety. This structural feature can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in its applications.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c25-18(15-6-8-16(9-7-15)24(28)29)12-30-20(27)11-10-19(26)23-21-22-17(13-31-21)14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOFOYLBEXWHGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.